molecular formula C8H8BrClS B6218033 4-bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene CAS No. 2751621-30-2

4-bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene

Cat. No.: B6218033
CAS No.: 2751621-30-2
M. Wt: 251.6
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Description

4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, chloromethyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene typically involves the following steps:

    Chloromethylation: The chloromethyl group can be introduced via a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Methylsulfanylation: The methylsulfanyl group can be introduced by reacting the intermediate compound with methylthiol (CH3SH) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove halogen atoms or to convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds and methyl derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and bromine groups can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-chloroaniline
  • 4-Bromo-2-methylbenzoic acid

Uniqueness

4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene is unique due to the presence of both halogen and methylsulfanyl groups on the benzene ring, which imparts distinct reactivity and properties. This combination of functional groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

2751621-30-2

Molecular Formula

C8H8BrClS

Molecular Weight

251.6

Purity

95

Origin of Product

United States

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